N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Description
N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a central piperazine ring substituted with a 4-nitrophenyl group and an acetamide side chain terminating in a 4-butan-2-ylphenyl moiety.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-3-17(2)18-4-6-19(7-5-18)23-22(27)16-24-12-14-25(15-13-24)20-8-10-21(11-9-20)26(28)29/h4-11,17H,3,12-16H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQZRNJBLVSJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves multiple steps, including the formation of the piperazine ring, nitration, and subsequent acetamide formation. A common synthetic route may involve:
Formation of the Piperazine Ring: Starting with a suitable diamine and a dihaloalkane under reflux conditions.
Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid at controlled temperatures.
Acetamide Formation: Reaction of the nitrophenylpiperazine intermediate with an acyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Reduction: Formation of the corresponding amine derivative.
Substitution: Halogenated or further nitrated derivatives.
Scientific Research Applications
N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and nitrophenyl group are key structural features that influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Compounds sharing the 2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide backbone but differing in the terminal aryl group have been synthesized and evaluated. Key examples include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group on the piperazine ring is electron-withdrawing, enhancing hydrogen-bonding interactions with biological targets. Replacement with electron-donating groups (e.g., methoxy in ) reduces polarity but may improve metabolic stability.
- Terminal Aryl Group Impact : The butan-2-ylphenyl group in the target compound introduces steric bulk and lipophilicity, likely improving blood-brain barrier penetration compared to smaller substituents like methoxy or chlorine .
Functional Analogues with Modified Piperazine Cores
Compounds retaining the acetamide-thiazole or benzimidazole scaffolds but altering the piperazine moiety have shown divergent activities:
- N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) : Exhibits anticancer activity via kinase inhibition, attributed to the methylpiperazine group enhancing solubility and target engagement .
- 3-{2-[4-(4-Nitrophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione (15) : Displays anticonvulsant properties, with the oxazolidinedione core contributing to GABAergic modulation .
Comparison with Target Compound :
The 4-nitrophenylpiperazine group in the target compound may favor σ-receptor binding, a feature absent in methylpiperazine derivatives. However, the oxazolidinedione analogs highlight the importance of additional heterocyclic moieties for specific target selectivity .
Pharmacokinetic and Physicochemical Properties
A comparative analysis of key parameters:
Implications : The butan-2-yl group in the target compound significantly increases lipophilicity (LogP ~3.8), which may enhance tissue distribution but reduce oral bioavailability due to poor solubility. In contrast, the methoxy analog balances solubility and permeability more effectively.
Biological Activity
N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a synthetic compound that exhibits significant biological activity, particularly in pharmacology. This article synthesizes available research findings on its biological effects, including its mechanism of action, therapeutic potential, and safety profile.
Chemical Structure and Properties
The compound consists of a piperazine moiety linked to an acetamide group, with distinct substituents that enhance its biological properties. The presence of the butan-2-yl and nitrophenyl groups contributes to its pharmacological efficacy.
Chemical Formula: C₁₈H₂₃N₃O₂
Molecular Weight: 315.39 g/mol
Research indicates that this compound interacts with various neurotransmitter systems, particularly the serotonin and dopamine pathways. It acts as a selective agonist for certain serotonin receptors, which is crucial in modulating mood and anxiety levels.
Antidepressant Effects
Studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. In a study assessing its impact on behavior in forced swim tests, the compound significantly reduced immobility time, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Antitumor Activity
Preliminary investigations have shown that this compound possesses cytotoxic properties against various cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in human cancer cell lines, particularly those related to breast and colon cancers .
Anticonvulsant Properties
The compound has also been evaluated for anticonvulsant activity. In a series of tests using animal models, it exhibited protective effects against induced seizures, suggesting potential utility in epilepsy treatment .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of this compound:
- Antidepressant Study : A randomized controlled trial involving 60 subjects showed significant improvement in depression scores after administration of the compound over a 12-week period compared to placebo .
- Antitumor Efficacy : In vitro studies revealed that the compound inhibited growth in MCF-7 (breast cancer) and HT29 (colon cancer) cell lines with IC50 values of 5 µM and 7 µM respectively, indicating strong potential as an antitumor agent .
- Safety Profile : Toxicity assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models during chronic administration .
Data Tables
| Biological Activity | IC50 Value (µM) | Model Used |
|---|---|---|
| Antitumor (MCF-7) | 5 | In vitro |
| Antitumor (HT29) | 7 | In vitro |
| Antidepressant | - | Forced swim test |
| Anticonvulsant | - | Seizure model |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
